4-Ethylimino-1,3-thiazol-2-amine
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Overview
Description
4-Ethylimino-1,3-thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylimino-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts such as palladium or nickel can further improve the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylimino-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-Ethylimino-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethylimino-1,3-thiazol-2-amine involves its interaction with various molecular targets:
Comparison with Similar Compounds
4-Phenyl-1,3-thiazole-2-amine: Known for its antileishmanial activity.
2-Amino-9H-chromeno[2,3-d]thiazol-9-one: Exhibits anticancer properties.
N,4-Diaryl-1,3-thiazole-2-amines: Evaluated for their antiproliferative activity in cancer cell lines.
Uniqueness: 4-Ethylimino-1,3-thiazol-2-amine stands out due to its unique ethylimino group, which enhances its reactivity and potential biological activity compared to other thiazole derivatives .
Properties
CAS No. |
769083-85-4 |
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Molecular Formula |
C5H9N3S |
Molecular Weight |
143.21 g/mol |
IUPAC Name |
4-ethylimino-1,3-thiazol-2-amine |
InChI |
InChI=1S/C5H9N3S/c1-2-7-4-3-9-5(6)8-4/h2-3H2,1H3,(H2,6,7,8) |
InChI Key |
NBQSIMWGHYIJQB-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1CSC(=N1)N |
Origin of Product |
United States |
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